molecular formula C22H32N2O10 B12420089 Mal-PEG6-mal

Mal-PEG6-mal

Cat. No.: B12420089
M. Wt: 484.5 g/mol
InChI Key: GXEDYPGTUIAJRU-UHFFFAOYSA-N
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Description

Mal-PEG6-mal, also known as 1,1’- (3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl)bis(1H-pyrrole-2,5-dione), is a homobifunctional sulfhydryl-reactive crosslinker. This compound is primarily used for polypeptide or small molecule conjugation. It is characterized by its ability to form stable thioether bonds with sulfhydryl groups, making it a valuable tool in various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-PEG6-mal is synthesized through a series of chemical reactions involving polyethylene glycol and maleimide groups. The process typically involves the following steps:

    Activation of Polyethylene Glycol: Polyethylene glycol is activated by reacting it with a suitable activating agent, such as tosyl chloride, to form a tosylated intermediate.

    Coupling with Maleimide: The tosylated intermediate is then reacted with maleimide under controlled conditions to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully monitored to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Mal-PEG6-mal primarily undergoes substitution reactions, specifically with sulfhydryl groups. The maleimide groups in this compound react with thiol groups to form stable thioether bonds.

Common Reagents and Conditions

    Reagents: Common reagents used in reactions with this compound include thiol-containing compounds such as cysteine, glutathione, and other sulfhydryl-containing peptides and proteins.

    Conditions: The reactions are typically carried out in aqueous buffers at a pH range of 6.5 to 7.5. The temperature is usually maintained at room temperature to ensure optimal reaction rates.

Major Products Formed

The major products formed from reactions involving this compound are thioether-linked conjugates. These conjugates are stable and can be used in various applications, including drug delivery, protein modification, and bioconjugation.

Scientific Research Applications

Mal-PEG6-mal has a wide range of applications in scientific research, including:

    Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of proteins and peptides for studying protein-protein interactions and enzyme activities.

    Medicine: Utilized in drug delivery systems to improve the stability and bioavailability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology for various industrial applications

Mechanism of Action

Mal-PEG6-mal exerts its effects through the formation of thioether bonds with sulfhydryl groups. The maleimide groups in this compound react with thiol groups in target molecules, resulting in the formation of stable thioether linkages. This mechanism allows for the efficient conjugation of polypeptides, proteins, and other small molecules, enhancing their stability and functionality.

Comparison with Similar Compounds

Similar Compounds

    Biotin-PEG6-Mal: A maleimide biotinylation linker that reacts with sulfhydryl groups to form thioether linkages.

    Mal-PEG6-PFP: A compound that contains both maleimide and pentafluorophenyl groups, allowing for dual reactivity with thiol and amine groups.

    Mal-NH-PEG6-NH-Mal: A homobifunctional PEG linker containing two maleimide groups, used for crosslinking biomolecules.

Uniqueness of Mal-PEG6-mal

This compound is unique due to its homobifunctional nature, allowing it to form stable thioether bonds with two sulfhydryl groups simultaneously. This property makes it particularly useful for creating stable conjugates in various biochemical and pharmaceutical applications.

Properties

Molecular Formula

C22H32N2O10

Molecular Weight

484.5 g/mol

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione

InChI

InChI=1S/C22H32N2O10/c25-19-1-2-20(26)23(19)5-7-29-9-11-31-13-15-33-17-18-34-16-14-32-12-10-30-8-6-24-21(27)3-4-22(24)28/h1-4H,5-18H2

InChI Key

GXEDYPGTUIAJRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O

Origin of Product

United States

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